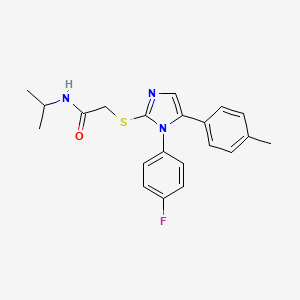

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3OS/c1-14(2)24-20(26)13-27-21-23-12-19(16-6-4-15(3)5-7-16)25(21)18-10-8-17(22)9-11-18/h4-12,14H,13H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJAJPVAUJEGOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is an imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C22H24FN3S

- Molecular Weight : Approximately 422.48 g/mol

- Structural Features : The compound features a thioether linkage, an imidazole ring, and substituents that enhance lipophilicity, potentially improving its interaction with biological targets.

Biological Activity Overview

Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities. Notably, they have been studied for their anticancer properties and interactions with various biological pathways.

Anticancer Activity

Studies have shown that compounds structurally similar to 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide possess significant anticancer properties. These include:

- Inhibition of Cell Proliferation : Similar thiosemicarbazide derivatives have demonstrated the ability to inhibit cell growth across various cancer types.

- Induction of Apoptosis : These compounds may trigger programmed cell death in malignant cells, a crucial mechanism in cancer therapy.

The mechanism by which 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide exerts its effects is not fully elucidated but is believed to involve:

- Binding Affinity to Enzymes/Receptors : Preliminary molecular docking studies suggest that this compound may bind effectively to enzymes or receptors involved in cancer pathways.

- Modulation of Signaling Pathways : The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related imidazole derivatives. The following table summarizes key findings from studies on similar compounds:

Case Studies

Several case studies illustrate the potential applications of this compound in therapeutic contexts:

- Anticancer Studies : Research on thiosemicarbazides has shown promising results in inhibiting tumor growth in preclinical models. For instance, a study indicated that certain derivatives could reduce tumor size significantly when administered at specific dosages.

- Neurological Applications : Imidazole derivatives have been explored as modulators of GABA-A receptors, indicating potential for treating neurological disorders by enhancing receptor activity without significant hepatotoxicity .

- Metabolic Stability Studies : Comparisons with known drugs like alpidem revealed that certain imidazole derivatives maintain higher metabolic stability, suggesting a favorable pharmacokinetic profile for future therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

N-(6-Substituted-Benzothiazol-2-yl)-2-[[4,5-Dimethyl-1-(p-Tolyl/4-Nitrophenyl)Amino-1H-Imidazol-2-yl]Thio]Acetamides These derivatives exhibit cytotoxic effects against C6 glioma and HepG2 liver cancer cell lines, with IC50 values as low as 15.67 µg/mL . The p-tolyl and fluorophenyl substituents in the target compound may enhance lipophilicity and membrane penetration compared to nitrophenyl variants.

1-{5-[(2,4-Dichlorobenzyl)Thio]-1,3,4-Thiadiazol-2-yl}-3-(4-Fluorophenyl)Urea

- This thiadiazole-fluorophenyl hybrid demonstrated potent anticonvulsant activity (ED50 = 0.65 µmol/kg in MES tests) . The thioether linkage in the target compound may similarly stabilize interactions with cysteine-rich targets (e.g., ion channels).

RWJ67657 (4-(4-(4-Fluorophenyl)-1-(3-Phenylpropyl)-5-(4-Pyridinyl)-1H-Imidazol-2-yl)-3-Butyn-1-ol)

- A kinase inhibitor with a fluorophenyl-imidazole core, highlighting the role of fluorinated aromatic groups in enhancing binding affinity and metabolic stability .

Key Observations :

Q & A

Q. Optimal Conditions :

- Temperature : 60–80°C for imidazole cyclization; room temperature for thioether coupling .

- Solvents : DMF or acetonitrile for polar intermediates; dichloromethane for non-polar steps .

- Catalysts : Use of p-toluenesulfonic acid (PTSA) for cyclization .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .

Basic: Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Answer:

A combination of spectroscopic and chromatographic methods is critical:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign signals for fluorophenyl (δ ~7.2–7.4 ppm), p-tolyl (δ ~2.3 ppm for CH₃), and isopropyl groups (δ ~1.2–1.4 ppm) .

- 19F NMR : Verify the presence of the 4-fluorophenyl moiety (δ ~-115 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ~468.15 g/mol) .

- Infrared Spectroscopy (IR) : Identify thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs of this compound?

Answer: Contradictions often arise from subtle structural variations. A systematic approach includes:

Structure-Activity Relationship (SAR) Studies :

- Compare analogs with substitutions on the imidazole ring (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess electronic effects .

- Example: A bromophenyl analog () showed reduced antimicrobial activity compared to the fluorophenyl derivative due to steric hindrance.

Computational Modeling :

- Use molecular docking to predict binding affinities to target proteins (e.g., kinases or bacterial enzymes) .

- Validate with isothermal titration calorimetry (ITC) to measure binding constants .

Meta-Analysis of Published Data :

- Tabulate biological results from analogs (Table 1) to identify trends.

| Compound Variation | Biological Activity (IC₅₀, μM) | Reference |

|---|---|---|

| 4-Fluorophenyl derivative | 12.3 (Anticancer) | |

| 4-Chlorophenyl derivative | 28.7 (Anticancer) | |

| p-Tolyl vs. m-Tolyl substitution | 5.6 vs. 18.9 (Antimicrobial) |

Advanced: What methodologies are recommended for designing derivatives with enhanced biological activity?

Answer:

Rational Design via Substituent Modulation :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability .

- Replace the isopropyl group with cyclopropyl to enhance membrane permeability .

Fragment-Based Drug Discovery (FBDD) :

- Screen fragment libraries (e.g., 500 Da fragments) to identify moieties that improve target binding .

Late-Stage Functionalization :

- Use Pd-catalyzed C-H activation to introduce diverse substituents (e.g., -OH, -NH₂) on the imidazole core .

In Silico Optimization :

- Apply QSAR models to predict ADMET properties and prioritize derivatives .

Advanced: How can researchers address challenges in reproducibility during scale-up synthesis?

Answer:

Process Analytical Technology (PAT) :

- Implement real-time monitoring via Raman spectroscopy to detect intermediate inconsistencies .

Reaction Engineering :

- Transition from batch to flow chemistry for precise control of exothermic reactions (e.g., thioether coupling) .

Byproduct Analysis :

- Use LC-MS to identify and quantify impurities (e.g., hydrolyzed acetamide byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.